N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide
Description
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a trifluoromethyl group, an oxazole ring, and a cyclopropyl group
Properties
IUPAC Name |
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c1-14(2)8-21(7-11(24-14)15(16,17)18)13(22)20-6-10-5-19-12(23-10)9-3-4-9/h5,9,11H,3-4,6-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBXJHAGZAWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(F)(F)F)C(=O)NCC2=CN=C(O2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group. The morpholine ring is then constructed, and the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance.
Mechanism of Action
The mechanism by which N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and oxazole-containing molecules. Examples include:
- N-[(2-phenyl-1,3-oxazol-5-yl)methyl]-2,2-dimethylmorpholine-4-carboxamide
- N-[(2-methyl-1,3-oxazol-5-yl)methyl]-2,2-dimethylmorpholine-4-carboxamide
Uniqueness
What sets N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. Additionally, the cyclopropyl group can introduce strain into the molecule, potentially affecting its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
